molecular formula C19H19N3O3 B12232312 5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12232312
M. Wt: 337.4 g/mol
InChI Key: BVIISYMHIRBHCG-UHFFFAOYSA-N
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Description

5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique combination of cyclopropyl, oxazole, and pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxazole ring through a cycloaddition reaction involving nitrile oxides and alkenes . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts . The final step often involves the formation of the pyrrole ring through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets within cells. The oxazole and pyrrole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also affect signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to the combination of cyclopropyl, oxazole, and pyrrole moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C19H19N3O3/c23-18-15-10-21(9-13-8-17(25-20-13)12-6-7-12)11-16(15)19(24)22(18)14-4-2-1-3-5-14/h1-5,8,12,15-16H,6-7,9-11H2

InChI Key

BVIISYMHIRBHCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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